Chloromethyl 6-chlorononanoate
Description
Chloromethyl 6-chlorononanoate (C10H17Cl2O2) is a chlorinated ester derivative of nonanoic acid, characterized by a chloromethyl group (-CH2Cl) and a chlorine substituent at the 6th carbon of the nine-carbon chain.
Properties
CAS No. |
80418-75-3 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 6-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-5-9(12)6-3-4-7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChI Key |
AGAUMIHMEOWJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chlorononanoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorononanoic acid with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 6-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted nonanoates, carboxylic acids, aldehydes, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloromethyl 6-chlorononanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chloromethyl 6-chlorononanoate exerts its effects involves the interaction of its chloromethyl group with various molecular targets. The compound can react with nucleophiles in biological systems, leading to the modification of proteins, nucleic acids, and other biomolecules. These interactions can affect cellular processes and pathways, making the compound useful for studying biochemical mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Chloromethyl Methyl Ether (CMME)
- Structure : ClCH2OCH3.
- Properties: Highly volatile and carcinogenic; classified as a "known carcinogen" by the NTP .
- Key Difference: Unlike Chloromethyl 6-chlorononanoate, CMME lacks a long carbon chain and secondary chlorine substitution, reducing its utility in polymer or surfactant synthesis but increasing acute toxicity risks .
b. Methyl 6-Chloronicotinate
- Structure : A pyridine derivative with a methyl ester and chlorine at the 6th position.
- Properties: Used as an intermediate in agrochemicals (e.g., insecticides). Its aromatic ring contrasts with the aliphatic chain of this compound, leading to divergent reactivity in nucleophilic substitutions .
c. Bis(Chloromethyl) Ether (BCME)
- Structure : (ClCH2)2O.
- Properties: Extremely toxic, with documented carcinogenicity in industrial settings. Its symmetrical structure and high electrophilicity distinguish it from Chloromethyl 6-chloronanoate, which may exhibit lower volatility and reactivity due to its longer hydrocarbon chain .
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
